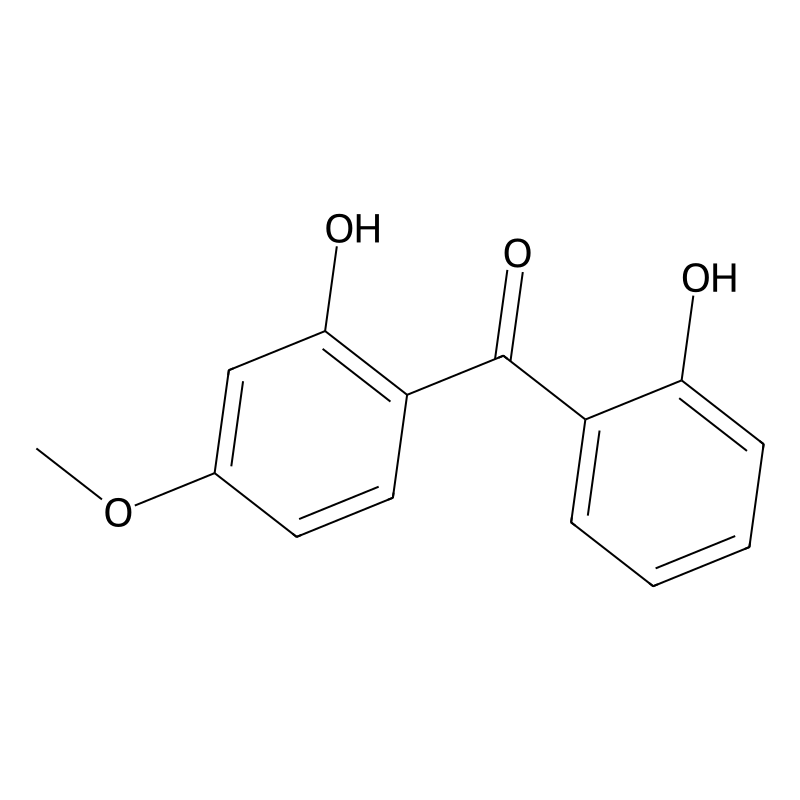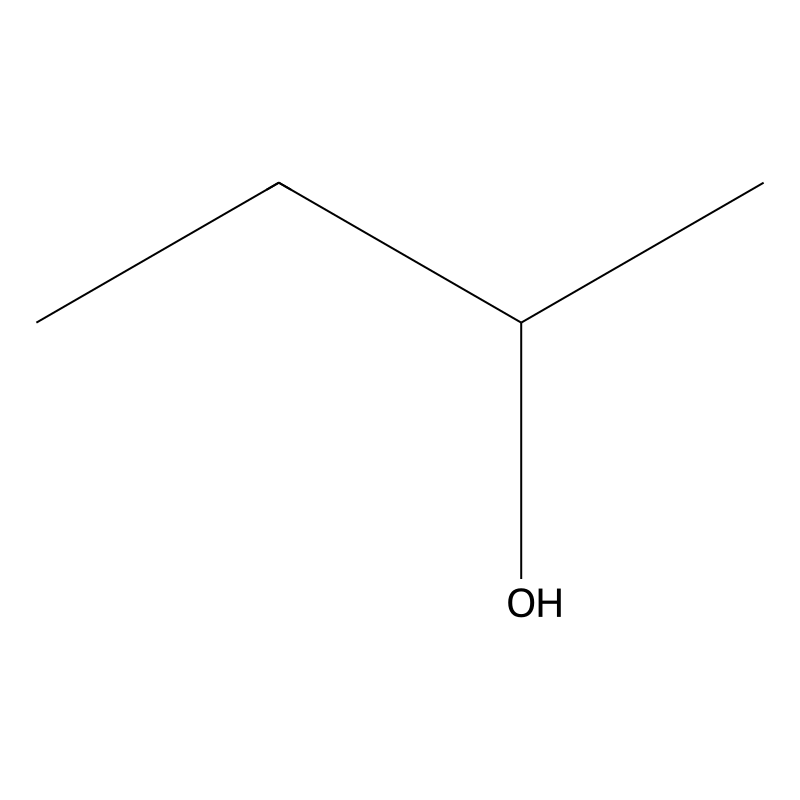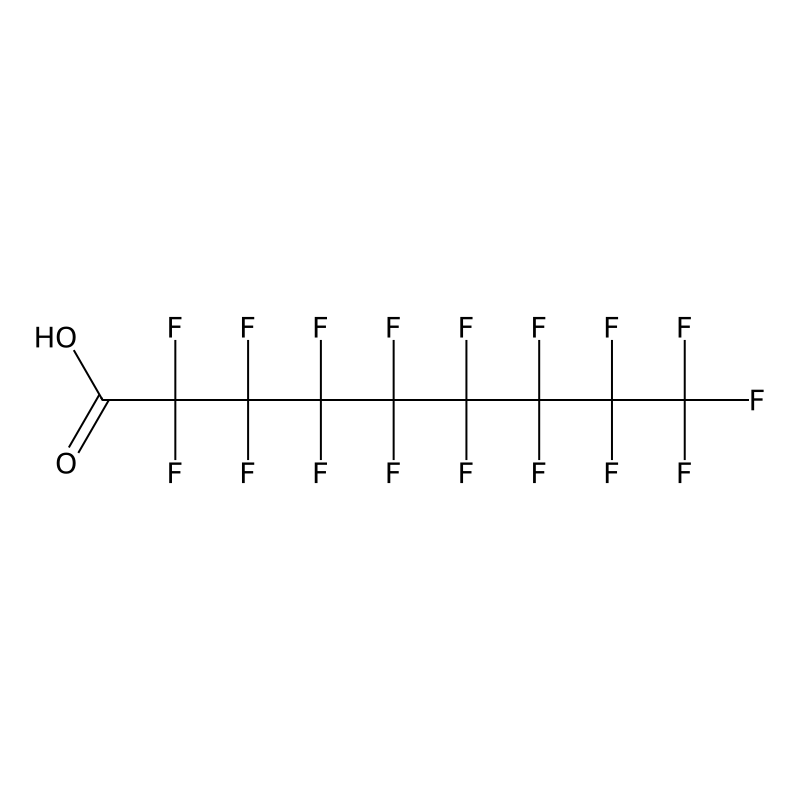Organic Pollutant Standards
CAS No.:131-53-3
Molecular Formula:C14H12O4
Molecular Weight:244.24 g/mol
Availability:
In Stock
CAS No.:207-08-9
Molecular Formula:C20H12
Molecular Weight:252.3 g/mol
Availability:
In Stock
CAS No.:78-92-2
Molecular Formula:C4H10O
CH3CHOHCH2CH3
C4H10O
CH3CHOHCH2CH3
C4H10O
Molecular Weight:74.12 g/mol
Availability:
In Stock
CAS No.:67-63-0
Molecular Formula:C3H8O
C3H8O
CH3CHOHCH3
C3H8O
CH3CHOHCH3
Molecular Weight:60.10 g/mol
Availability:
In Stock
CAS No.:375-95-1
Molecular Formula:C8F17COOH
C9HF17O2
C9HF17O2
Molecular Weight:464.08 g/mol
Availability:
In Stock
CAS No.:3697-24-3
Molecular Formula:C19H14
Molecular Weight:242.3 g/mol
Availability:
In Stock

![Benzo[k]fluoranthene](/img/structure-2d/800/S562937.png)



